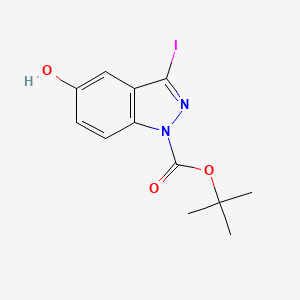

tert-Butyl 5-hydroxy-3-iodo-1H-indazole-1-carboxylate

Übersicht

Beschreibung

tert-Butyl 5-hydroxy-3-iodo-1H-indazole-1-carboxylate is a synthetic organic compound with the molecular formula C12H13IN2O3 It is a derivative of indazole, a bicyclic compound containing a benzene ring fused to a pyrazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-hydroxy-3-iodo-1H-indazole-1-carboxylate typically involves the iodination of an indazole derivative followed by esterification. One common method involves the reaction of 5-hydroxyindazole with iodine in the presence of a suitable oxidizing agent to introduce the iodine atom at the 3-position. This is followed by the esterification of the resulting 3-iodo-5-hydroxyindazole with tert-butyl chloroformate to form the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl 5-hydroxy-3-iodo-1H-indazole-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The hydroxy group at the 5-position can be oxidized to a carbonyl group or reduced to a methylene group.

Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents. Conditions typically involve the use of a base and a suitable solvent.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed for hydrolysis.

Major Products

Substitution Reactions: Products include various substituted indazole derivatives.

Oxidation: Products include 5-oxo-3-iodoindazole derivatives.

Reduction: Products include 5-methylene-3-iodoindazole derivatives.

Ester Hydrolysis: The major product is 5-hydroxy-3-iodoindazole-1-carboxylic acid.

Wissenschaftliche Forschungsanwendungen

tert-Butyl 5-hydroxy-3-iodo-1H-indazole-1-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex indazole derivatives, which are of interest in medicinal chemistry and materials science.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.

Wirkmechanismus

The mechanism of action of tert-Butyl 5-hydroxy-3-iodo-1H-indazole-1-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its indazole core. The hydroxy and iodine substituents may play a role in modulating its binding affinity and specificity. Further research is needed to elucidate the exact molecular pathways involved .

Vergleich Mit ähnlichen Verbindungen

tert-Butyl 5-hydroxy-3-iodo-1H-indazole-1-carboxylate can be compared with other indazole derivatives, such as:

tert-Butyl 3-iodo-5-methyl-1H-indazole-1-carboxylate: Similar structure but with a methyl group at the 5-position instead of a hydroxy group.

tert-Butyl 5-hydroxy-3-bromo-1H-indazole-1-carboxylate: Similar structure but with a bromine atom at the 3-position instead of an iodine atom.

tert-Butyl 5-hydroxy-3-chloro-1H-indazole-1-carboxylate: Similar structure but with a chlorine atom at the 3-position instead of an iodine atom.

These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to the nature of the substituents.

Biologische Aktivität

tert-Butyl 5-hydroxy-3-iodo-1H-indazole-1-carboxylate (CAS No. 1426425-59-3) is a synthetic compound derived from indazole, known for its potential biological activities, including antimicrobial and anticancer properties. This article delves into its biological activity, mechanisms, and applications in medicinal chemistry, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C12H13IN2O3, with a molecular weight of 360.15 g/mol. The compound features an indazole core with hydroxyl and iodine substituents that may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C12H13IN2O3 |

| Molecular Weight | 360.15 g/mol |

| CAS Number | 1426425-59-3 |

| Purity | ≥97% |

The precise mechanism of action of this compound is not fully elucidated. However, it is hypothesized that the compound interacts with specific enzymes or receptors due to the presence of the indazole scaffold. The hydroxy and iodine groups may enhance binding affinity and specificity, leading to various biological effects.

Antitumor Activity

Research indicates that indazole derivatives exhibit significant antitumor properties. For instance, a study highlighted the synthesis of various indazole-based compounds that demonstrated potent inhibition against Polo-like kinase 4 (PLK4), a target in cancer therapy. Compounds derived from similar scaffolds showed effective inhibition in tumor growth models, suggesting that this compound may also possess anticancer potential .

Study on Indazole Derivatives

A comprehensive review examined multiple indazole-containing compounds, revealing their diverse pharmacological activities. Among these, several derivatives exhibited strong antitumor activities in vitro and in vivo, highlighting the therapeutic potential of indazole scaffolds in cancer treatment .

Synthesis and Evaluation

In one study, a series of (1R,2S)-indazole derivatives were synthesized and evaluated for their inhibitory effects on PLK4. Notably, compounds with similar structural motifs to this compound demonstrated single-digit nanomolar inhibition levels, emphasizing the relevance of this class of compounds in drug development .

Eigenschaften

IUPAC Name |

tert-butyl 5-hydroxy-3-iodoindazole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13IN2O3/c1-12(2,3)18-11(17)15-9-5-4-7(16)6-8(9)10(13)14-15/h4-6,16H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABDAQWJVBPFRFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)O)C(=N1)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13IN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.